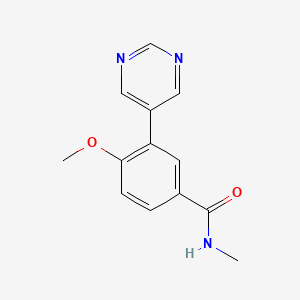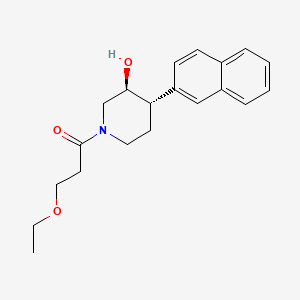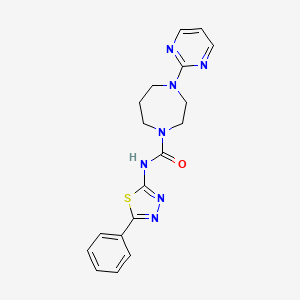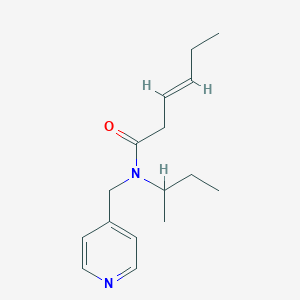![molecular formula C15H13N3OS2 B4260769 N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B4260769.png)
N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide
Übersicht
Beschreibung
N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide, also known as PEAQX, is a selective antagonist of AMPA receptors. AMPA receptors are responsible for the fast excitatory neurotransmission in the central nervous system. PEAQX is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions.
Wirkmechanismus
N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide selectively binds to the GluA2 subunit of the AMPA receptor, which prevents the receptor from being activated by glutamate. Glutamate is the primary excitatory neurotransmitter in the central nervous system. By blocking the activation of AMPA receptors, N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide reduces the excitatory neurotransmission in the brain, which can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can reduce the excitotoxicity associated with various neurological disorders. N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide has also been shown to reduce the expression of pro-inflammatory cytokines in the brain, which can have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of AMPA receptors, which makes it a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions. N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide has limitations in terms of its solubility and stability in aqueous solutions, which can affect its effectiveness in some experiments.
Zukünftige Richtungen
N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide has a wide range of potential future directions for scientific research. Some potential areas of research include the development of novel therapies for neurological disorders, the study of the role of AMPA receptors in addiction and mood disorders, and the development of new drugs that target AMPA receptors. Additionally, N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide could be used in combination with other drugs to enhance their therapeutic effects. Further research is needed to fully understand the potential of N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide in various scientific applications.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. It has been shown to be effective in treating neurological disorders such as epilepsy, stroke, and traumatic brain injury. N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide has also been used to study the role of AMPA receptors in addiction, depression, and anxiety.
Eigenschaften
IUPAC Name |
N-(2-pyridin-3-ylethyl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14(17-7-5-11-3-1-6-16-9-11)12-10-21-15(18-12)13-4-2-8-20-13/h1-4,6,8-10H,5,7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZFBXRDHALHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCNC(=O)C2=CSC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4260687.png)

![2-{1-[(1-isonicotinoyl-3-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}-2-propanol trifluoroacetate (salt)](/img/structure/B4260696.png)
![3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B4260698.png)
![{1-[2-(3-ethoxyphenoxy)ethyl]piperidin-4-yl}methanol](/img/structure/B4260701.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide](/img/structure/B4260713.png)

![N-isobutyl-N-[(3-methyl-2-thienyl)methyl]pent-4-ynamide](/img/structure/B4260729.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B4260739.png)
![2-morpholin-4-yl-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]pyrimidine-5-carboxamide](/img/structure/B4260746.png)


![3-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B4260763.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-[(2-thienylmethyl)amino]benzamide](/img/structure/B4260766.png)